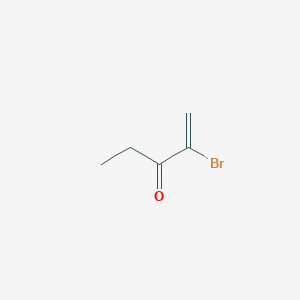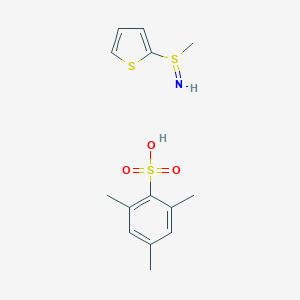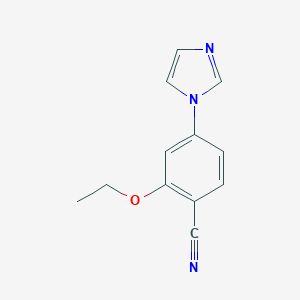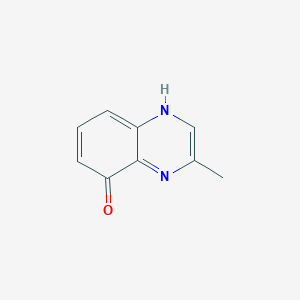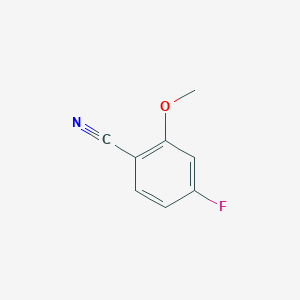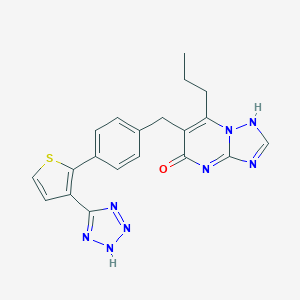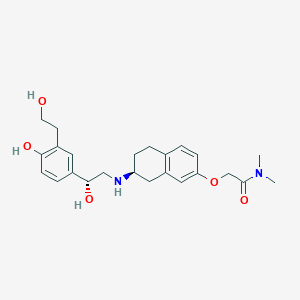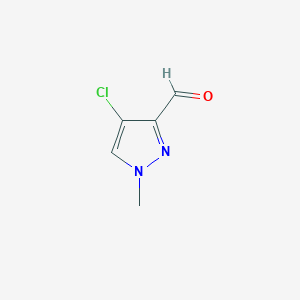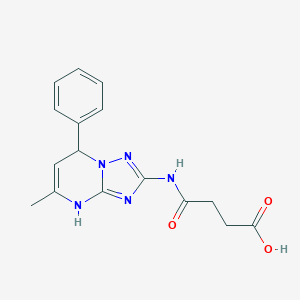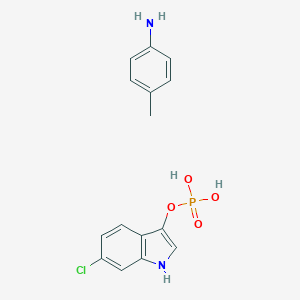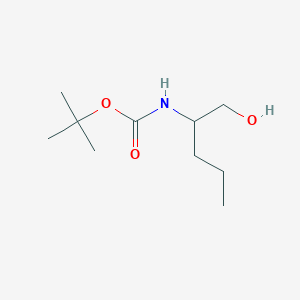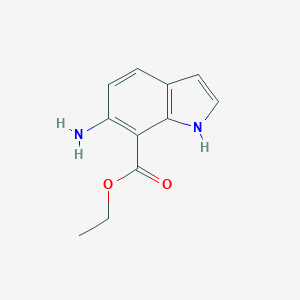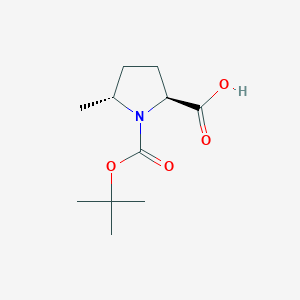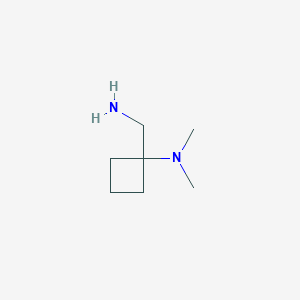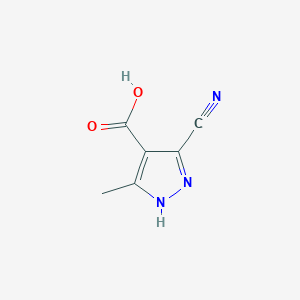
3-cyano-5-methyl-1H-pyrazole-4-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyano-5-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound that has a pyrazole ring with a cyano and carboxylic acid functional group. It is a white crystalline powder that is soluble in water, ethanol, and methanol. This compound has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 3-cyano-5-methyl-1H-pyrazole-4-carboxylic acid is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of certain enzymes and receptors in the body. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-cyano-5-methyl-1H-pyrazole-4-carboxylic acid can induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation. It has also been found to possess antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents. Additionally, this compound has been shown to exhibit neuroprotective effects, which may be beneficial in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-cyano-5-methyl-1H-pyrazole-4-carboxylic acid in laboratory experiments is its relatively simple synthesis method. This compound is also stable and can be easily purified through recrystallization. However, one of the limitations of using this compound is its low solubility in organic solvents, which may affect its bioavailability and pharmacokinetic properties.
Orientations Futures
There are several future directions for the research on 3-cyano-5-methyl-1H-pyrazole-4-carboxylic acid. One area of interest is its potential use as a chemotherapeutic agent for the treatment of cancer. Further studies are needed to elucidate its mechanism of action and to evaluate its efficacy and safety in preclinical and clinical trials. Another area of research is the development of new antimicrobial agents based on the structure of this compound. Additionally, the neuroprotective effects of 3-cyano-5-methyl-1H-pyrazole-4-carboxylic acid warrant further investigation for the treatment of neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of 3-cyano-5-methyl-1H-pyrazole-4-carboxylic acid involves the reaction of 3-amino-5-methyl-1H-pyrazole-4-carboxylic acid with acetic anhydride and acetonitrile. The reaction takes place under reflux conditions, and the product is obtained after purification through recrystallization.
Applications De Recherche Scientifique
3-cyano-5-methyl-1H-pyrazole-4-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit antitumor, antimicrobial, and anti-inflammatory activities. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
Numéro CAS |
191419-06-4 |
|---|---|
Nom du produit |
3-cyano-5-methyl-1H-pyrazole-4-carboxylic Acid |
Formule moléculaire |
C6H5N3O2 |
Poids moléculaire |
151.12 g/mol |
Nom IUPAC |
3-cyano-5-methyl-1H-pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C6H5N3O2/c1-3-5(6(10)11)4(2-7)9-8-3/h1H3,(H,8,9)(H,10,11) |
Clé InChI |
QXSSOPPFRJECIH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1)C#N)C(=O)O |
SMILES canonique |
CC1=C(C(=NN1)C#N)C(=O)O |
Synonymes |
1H-Pyrazole-4-carboxylicacid,3-cyano-5-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



